N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide
Description
N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide is a complex organic compound that features a triazole ring, a benzamide moiety, and a difluoromethoxy group
Properties
IUPAC Name |
N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3/c19-17(20)28-14-9-5-4-8-13(14)16(27)21-10-15(26)23-18-22-11-25(24-18)12-6-2-1-3-7-12/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,21,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTACZYJWUIIZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)NC(=O)CNC(=O)C3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the appropriate benzoyl chloride with an amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced via a nucleophilic substitution reaction using difluoromethyl ethers.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzamide and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Benzamide Derivatives: Benzamide compounds are widely studied for their potential therapeutic effects, particularly in the treatment of psychiatric disorders and cancer.
Difluoromethoxy Compounds: The difluoromethoxy group is often used to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Uniqueness
N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide is unique due to the combination of its structural features, which may confer specific biological activities and physicochemical properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
